molecular formula C8H10N2O2 B13633449 2-(1-methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid

2-(1-methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13633449
M. Wt: 166.18 g/mol
InChI Key: MEUXBKIHEYGKBK-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid group and a 1-methyl-1H-imidazol-4-yl group. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the methylation of 1-methylimidazole followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce new functional groups onto the imidazole ring .

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. This structural feature allows for unique interactions in both chemical and biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(1-methylimidazol-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-10-3-7(9-4-10)5-2-6(5)8(11)12/h3-6H,2H2,1H3,(H,11,12)

InChI Key

MEUXBKIHEYGKBK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2CC2C(=O)O

Origin of Product

United States

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